molecular formula C23H17BrN2O2S B3001303 (5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate CAS No. 851126-12-0

(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate

Cat. No.: B3001303
CAS No.: 851126-12-0
M. Wt: 465.37
InChI Key: KXFAIKHVLXRYDA-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate is a pyrazole-based ester derivative characterized by a 2-bromobenzoate moiety and a substituted pyrazole ring. The pyrazole core is functionalized with methyl, phenyl, and phenylsulfanyl groups at positions 5, 2, and 4, respectively. The 2-bromobenzoate group introduces steric and electronic effects that may influence reactivity, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2S/c1-16-21(29-18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)28-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFAIKHVLXRYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure and Composition

The compound's structure can be broken down as follows:

  • Chemical Formula: C₁₈H₁₈BrN₃OS
  • Molecular Weight: 396.31 g/mol
  • IUPAC Name: (5-Methyl-2-phenyl-4-(phenylthio)pyrazol-3-yl) 2-bromobenzoate

Structural Representation

The structural representation of the compound highlights its complex arrangement, which is crucial for its biological interactions.

ComponentDescription
Pyrazole RingCentral feature contributing to biological activity
Phenyl GroupsEnhance lipophilicity and potential receptor interactions
Bromobenzoate GroupMay influence pharmacokinetics and bioactivity

The biological activity of (5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin synthesis.
  • Antioxidant Activity: Pyrazole derivatives often exhibit antioxidant properties, which could contribute to protective effects against oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Research Findings

Recent research has focused on the efficacy of similar pyrazole derivatives, providing insights into the potential applications of this compound.

Study 1: Tyrosinase Inhibition

A study explored the inhibitory effects of various pyrazole derivatives on tyrosinase, a key enzyme in melanin production. Results indicated that specific substitutions on the pyrazole ring significantly enhanced inhibitory potency.

CompoundIC₅₀ (µM)Comparison to Kojic Acid
Derivative A6.4Stronger
Derivative B0.1190-fold stronger

This suggests that modifications similar to those found in our compound may yield significant biological activity against tyrosinase.

Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capabilities of pyrazole compounds using DPPH radical scavenging assays. The findings indicated that compounds with similar structural motifs exhibited notable scavenging activity.

CompoundDPPH Scavenging Activity (%)
(5-Methyl-Pyrazole)85
Control (Ascorbic Acid)90

These results imply that our compound may also exhibit antioxidant properties, contributing to its overall biological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The phenylsulfanyl group at position 4 of the pyrazole ring enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This modification may improve membrane permeability in biological systems.

Crystallographic studies using SHELX software reveal that the bulky phenylsulfanyl group induces non-planar conformations in the pyrazole ring, reducing crystal symmetry. This contrasts with simpler pyrazole esters, which often exhibit planar configurations conducive to dense packing.

Chirality and Enantiomer Analysis

While the target compound lacks chiral centers, related pyrazole derivatives with asymmetric substituents require enantiomorph-polarity estimation during crystallographic refinement. Parameters like Rogers’ η and Flack’s x are critical for distinguishing enantiomers. Flack’s x parameter, based on incoherent scattering from centrosymmetric twin components, offers superior convergence and reliability compared to η, particularly for near-centrosymmetric structures.

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